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molecular formula C7H5N3O3 B1437705 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1224944-46-0

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B1437705
M. Wt: 179.13 g/mol
InChI Key: BUPOQCSUQCCPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637526B2

Procedure details

A solution of methyl 5-oxo-4,5-dihydropyrazolo[1,5-c]pyrimidine-3-carboxylate (0.75 g 3.89 mM, 1.0 equiv), lithium hydroxide (0.466 g, 19.4 mM, 5.0 equiv) and 20 mL of water was stirred at ambient temperature for 3 hours. HPLC indicated complete reaction. Acetic acid (5 mL) was added and the precipitated solid was collected by vacuum filtration to give 0.65 g (93%) 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid. 1H NMR (400 MHz, DMSO-d6) δ: 12.5 (br s, 1H,), 11.3 (br s, 1H), 8.57 (d, 1H), 8.08 (d, 1H), 6.15 (d, 1H).
Name
methyl 5-oxo-4,5-dihydropyrazolo[1,5-c]pyrimidine-3-carboxylate
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.466 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:7]=[CH:6][N:5]2[N:8]=[CH:9][C:10]([C:11]([O:13]C)=[O:12])=[C:4]2[CH2:3]1.[OH-].[Li+].O>C(O)(=O)C>[O:1]=[C:2]1[CH:3]=[CH:4][N:5]2[N:8]=[CH:9][C:10]([C:11]([OH:13])=[O:12])=[C:6]2[NH:7]1 |f:1.2|

Inputs

Step One
Name
methyl 5-oxo-4,5-dihydropyrazolo[1,5-c]pyrimidine-3-carboxylate
Quantity
0.75 g
Type
reactant
Smiles
O=C1CC=2N(C=N1)N=CC2C(=O)OC
Name
Quantity
0.466 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by vacuum filtration

Outcomes

Product
Name
Type
product
Smiles
O=C1NC=2N(C=C1)N=CC2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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